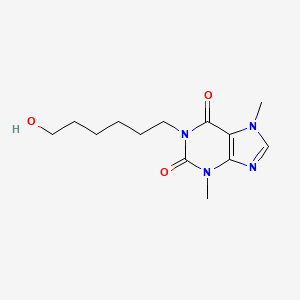

1-(6-Hydroxyhexyl)-3,7-dimethylxanthine

Description

Structure

3D Structure

Properties

CAS No. |

56395-71-2 |

|---|---|

Molecular Formula |

C13H20N4O3 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

1-(6-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C13H20N4O3/c1-15-9-14-11-10(15)12(19)17(13(20)16(11)2)7-5-3-4-6-8-18/h9,18H,3-8H2,1-2H3 |

InChI Key |

FQMLNCMGNMEXAL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 6 Hydroxyhexyl 3,7 Dimethylxanthine Analogues

Strategies for the Synthesis of Hydroxyhexylxanthines

The synthesis of hydroxyhexylxanthines can be achieved through various strategic routes, including biocatalytic processes, photochemical reactions, and classical chemical synthesis, each offering distinct advantages in terms of selectivity, efficiency, and scalability.

Biocatalytic and Microbial Reduction Approaches

Biocatalysis presents a powerful tool for the stereoselective synthesis of hydroxylated compounds. The enantioselective reduction of a ketone precursor is a key application of this approach. For instance, immobilized cells of Lactobacillus kefiri DSM 20587 have been successfully used as a biocatalyst for the enantioselective reduction of a methyl ketone, yielding an enantiopure (R)-hydroxy metabolite of a related xanthine (B1682287) derivative. semanticscholar.org This highlights the potential for using microbial systems to produce specific stereoisomers of hydroxyhexylxanthines.

Furthermore, significant progress has been made in engineering microbial hosts for the de novo biosynthesis of methylxanthines. nih.gov Researchers have engineered Saccharomyces cerevisiae to produce methylxanthines from simple carbon sources without the need for specific substrate feeding. nih.gov While direct microbial synthesis of 1-(6-hydroxyhexyl)-3,7-dimethylxanthine has not been detailed, these engineered platforms provide a foundation for developing strains capable of producing diverse and functionalized xanthine derivatives through the introduction of additional biosynthetic enzymes. nih.gov The primary bottleneck in such pathways can be the activity of specific enzymes, such as CaXMT1 in caffeine (B1668208) biosynthesis, which can sometimes be addressed by increasing the enzyme's copy number. nih.gov

Photochemical Reaction Pathways for Xanthine Derivatives

Photochemistry offers unique pathways for synthesizing xanthine derivatives that may be inaccessible through traditional thermal reactions. Research into the photolysis of pentoxifylline (B538998), 1-(5-oxohexyl)-3,7-dimethylxanthine, demonstrates the feasibility of this approach. researchgate.net Irradiation of pentoxifylline under conditions that favor singlet excited states can yield 1-(5-hydroxyhexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, a close analogue of the target compound. researchgate.net The efficiency of this transformation is influenced by reaction conditions; for example, the presence of naphthalene or molecular oxygen can increase yields, while triplet sensitizers tend to decrease them. researchgate.net This suggests an intramolecular energy transfer mechanism where the carbonyl moiety reacts from a singlet excited state. researchgate.net

Conversely, under conditions favoring triplet excited states, such as in the presence of α-hydroxyalkyl hydrogen-containing solvents, photochemical reactions can lead to substitution at the C8 position of the xanthine ring. researchgate.net This demonstrates the versatility of photochemical methods in selectively modifying different parts of the xanthine scaffold based on the chosen reaction environment. researchgate.net

Chemical Synthesis Routes for Xanthine Side Chains

Traditional chemical synthesis remains a cornerstone for producing xanthine derivatives. A common strategy involves the N-alkylation of a pre-existing xanthine core. nih.gov Theobromine (B1682246) (3,7-dimethylxanthine) is a frequent starting material for the synthesis of N1-substituted derivatives. chemicalbook.com The synthesis of this compound can be achieved by reacting theobromine with a suitable 6-carbon alkylating agent. This typically involves a protected hydroxyl group, such as a 6-bromohexyl ether, followed by a deprotection step to reveal the terminal alcohol.

The fundamental construction of the xanthine scaffold itself often relies on the Traube purine (B94841) synthesis or variations thereof, which involve the ring closure of a diaminopyrimidine derivative to form the imidazole (B134444) portion of the bicyclic system. asianpubs.orgresearchgate.net Microwave-assisted procedures have been shown to significantly shorten reaction times and improve yields for this key ring-closure step, making the synthesis of the core structure more efficient. asianpubs.orgsemanticscholar.org For industrial-scale production, scalable and chromatography-free synthetic routes are highly desirable. One such developed method for 1,7-dimethylxanthine involves an acylation reaction followed by cyclization of the pyrimidine (B1678525) ring in aqueous sodium hydroxide, achieving high yield and purity. researchgate.neteurekaselect.com

| Synthetic Strategy | Key Features | Example/Application |

| Biocatalytic Reduction | High enantioselectivity; use of whole cells or isolated enzymes. | Enantioselective reduction of a ketone precursor using Lactobacillus kefiri. semanticscholar.org |

| Microbial Biosynthesis | De novo production from simple carbon sources; platform for diverse derivatives. | Engineered S. cerevisiae for methylxanthine production. nih.gov |

| Photochemical Reaction | Condition-dependent selectivity (singlet vs. triplet states); unique transformations. | Photolysis of pentoxifylline to yield a hydroxyhexylxanthine derivative. researchgate.net |

| Chemical Alkylation | Versatile for introducing various side chains; uses common starting materials like theobromine. | N1-alkylation of theobromine with a protected 6-halo-1-hexanol. nih.govchemicalbook.com |

| Ring Closure | Fundamental for building the xanthine core; can be enhanced by microwave assistance. | Microwave-assisted imidazole ring closure of a 5,6-diaminouracil derivative. asianpubs.org |

Stereochemical Considerations in Synthesis of Chiral Analogues

Stereochemistry is a critical aspect of organic synthesis, as the spatial arrangement of atoms within a molecule dictates its biological function and properties. researchgate.net In the context of this compound analogues, chirality can be introduced into the side chain, for example, by hydroxylation at a secondary carbon, creating a stereocenter.

Achieving stereochemical control is paramount in synthesizing chiral molecules. researchgate.net Asymmetric synthesis, which utilizes chiral catalysts, auxiliaries, or reagents, is a primary strategy to selectively produce one enantiomer over the other. researchgate.net The use of biocatalysts, as mentioned with Lactobacillus kefiri, is an excellent example of an asymmetric approach, providing high stereospecificity in the reduction of a prochiral ketone to a chiral alcohol. semanticscholar.org Such methods are essential for producing enantiomerically pure compounds, which is often necessary to isolate the desired therapeutic effect and avoid potential issues associated with other stereoisomers. researchgate.net

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues aim to explore structure-activity relationships and optimize pharmacological properties. The xanthine scaffold offers multiple positions for modification, primarily at the N1, N3, N7, and C8 positions. scispace.com

Synthetic efforts often focus on introducing diverse substituents to modulate activity. For instance, the C8 position is a common site for modification. Suzuki-Miyaura cross-coupling reactions can be used to introduce aryl or hetaryl groups at C8 starting from an 8-bromo- or 8-chloroxanthine precursor. nih.gov Similarly, Sonogashira cross-coupling reactions allow for the introduction of alkynyl groups. nih.gov

Another versatile method for creating derivatives is the one-pot, three-component A³-coupling reaction (aldehyde-alkyne-amine), which can be used to synthesize aminobutynyl residues on the xanthine core. nih.gov This has been successfully applied to N1- and N7-propargyl-substituted dimethylxanthines. nih.gov Furthermore, tricyclic compounds can be synthesized by annelating a third ring onto the xanthine scaffold, often by cyclization of a 7-halogenoalkyl-8-bromo-1,3-dialkyl xanthine derivative. uniroma1.it These modifications aim to create analogues with altered solubility, receptor affinity, and metabolic stability. nih.govuniroma1.it

| Derivative Type | Synthetic Approach | Positions Modified | Example Reaction |

| 8-Aryl Derivatives | Suzuki-Miyaura Cross-Coupling | C8 | Reaction of 8-bromocaffeine with an arylboronic acid. nih.gov |

| 8-Alkynyl Derivatives | Sonogashira Cross-Coupling | C8 | Reaction of 8-bromocaffeine with an alkyne. nih.gov |

| N-Aminobutynyl Derivatives | A³-Coupling Reaction | N1, N7 | Reaction of an N-propargylxanthine with formaldehyde and a secondary amine. nih.gov |

| 8-Thiosubstituted Derivatives | Nucleophilic Substitution | C8 | Attachment of a hydrazide-hydrazone fragment via a thioether linkage. nih.gov |

| Tricyclic Analogues | Intramolecular Cyclization | N7, C8 | Cyclization of 7-(3-chloropropyl)-8-bromotheophylline with an amine. uniroma1.it |

Preclinical Pharmacological Activities and Molecular Mechanisms of Action of 1 6 Hydroxyhexyl 3,7 Dimethylxanthine Analogues

Immunomodulatory and Anti-inflammatory Mechanisms

LSF exerts its anti-inflammatory effects through a multi-faceted approach, targeting key components of the immune response, including cytokine production, intracellular signaling, and leukocyte function. patsnap.com

A primary mechanism of LSF's action is the inhibition of pro-inflammatory cytokine production and signaling. nih.gov Research has consistently shown that LSF can suppress the release of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and various interleukins (IL-1, IL-6). patsnap.comnih.gov

Specifically, LSF has been demonstrated to interrupt the Interleukin-12 (IL-12) signaling pathway by inhibiting the activation of the Signal Transducer and Activator of Transcription 4 (STAT4). nih.govplos.org STAT4 is a critical transcription factor for T-helper 1 (Th1) cell differentiation, which is responsible for producing IFN-γ. plos.orgnih.govmedlineplus.gov By preventing STAT4 activation, LSF effectively disrupts this cascade, leading to reduced Th1-mediated inflammatory responses. nih.govplos.org This inhibitory effect on STAT4 has been associated with the prevention of autoimmune diabetes in non-obese diabetic (NOD) mice. nih.gov

In various preclinical models, LSF has demonstrated significant suppression of TNF-α and IFN-γ. In a mouse model of diabetes, LSF treatment was associated with the suppression of systemic levels of both IFN-γ and TNF-α. nih.gov Similarly, in studies using human leukocytes, LSF inhibited the production of TNF-α and IL-1β when stimulated with bacterial components. nih.gov

| Target Molecule | Observed Effect of LSF | Associated Model/System | Reference |

|---|---|---|---|

| IL-12 Signaling | Inhibition | Autoimmune Diabetes (NOD Mice) | nih.gov |

| STAT4 Activation | Inhibition | Autoimmune Diabetes (NOD Mice) | nih.govplos.org |

| TNF-α Production | Inhibition / Suppression | Human Leukocytes, Sepsis Models, Diabetes Models | patsnap.comnih.govnih.govnih.gov |

| IFN-γ Production | Inhibition / Suppression | Diabetes Models, Murine Bone Marrow Cells | nih.govnih.gov |

| IL-1β Production | Inhibition | Human Leukocytes, Murine Hyperoxia Model | nih.govphysiology.org |

| IL-6 Production | Inhibition | Murine Hyperoxia Model, Murine Hemorrhage Model | patsnap.comphysiology.orgardsnet.org |

A crucial aspect of LSF's molecular mechanism is its function as an inhibitor of de novo phosphatidic acid (PA) generation. nih.gov Phosphatidic acid is a lipid second messenger involved in mediating inflammatory responses to stimuli like TNF-α and IL-1β. nih.govkarger.com LSF has been identified as a potent inhibitor of lysophosphatidic acid acyl transferase (LPAAT), an enzyme critical for the formation of a specific PA species (PA1-α) that is rapidly activated during inflammatory responses. nih.govresearchgate.net By blocking the formation of this signaling molecule, LSF can attenuate a wide array of pro-inflammatory activities. nih.gov This inhibition of intracellular PA signaling is believed to be a key pathway through which LSF mediates the reduction of lung cytokine expression and inflammatory injury. nih.govkarger.com

LSF has been shown to modulate the function of key immune cells, particularly leukocytes and neutrophils. patsnap.com In studies with human leukocytes, LSF inhibits the production of pro-inflammatory cytokines like TNF-α and IL-1β upon stimulation with bacterial lipopolysaccharide (LPS) and heat-killed bacteria. nih.gov Interestingly, its effect on the anti-inflammatory cytokine IL-10 was dependent on the stimulus; it inhibited IL-10 production in response to Gram-negative bacteria but stimulated its production in response to Gram-positive bacteria. nih.gov

In animal models of sepsis-induced acute lung injury, LSF treatment attenuated neutropenia (a reduction in neutrophils in the blood). nih.gov It also suppressed neutrophil accumulation in the lungs in response to inflammatory stimuli like IL-1. ardsnet.orgmdpi.com

The immunomodulatory effects of LSF have been validated in several animal models of inflammatory diseases.

Colitis: In a well-established rat model where colitis is induced by trinitrobenzene sulfonic acid (TNBS), systemic administration of LSF significantly ameliorated disease markers. karger.comnih.gov Compared to control animals, LSF-treated rats showed a significant reduction in the degree of inflammation and necrosis in the distal colon. karger.comnih.gov This was confirmed by lower macroscopic and histological injury scores and significantly less weight loss. karger.com

| Parameter | Control Group (TNBS only) | LSF-Treated Group | Outcome | Reference |

|---|---|---|---|---|

| Macroscopic Damage Score | High | Significantly Reduced | Amelioration of colonic damage | karger.com |

| Histologic Damage Score | High | Significantly Reduced | Reduction of epithelial damage and inflammation | karger.comnih.gov |

| Body Weight | Significant Loss | Significantly Less Loss | Improved overall health status | karger.com |

Acute Lung Injury (ALI): LSF has demonstrated protective effects in multiple models of ALI. In a porcine model of sepsis-induced ALI, LSF treatment attenuated key pathological features including pulmonary hypertension, arterial hypoxemia, and neutropenia. nih.gov It also reduced lung tissue myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), lung wet-to-dry weight ratio (a measure of edema), and levels of thiobarbituric acid-reactive material (a marker of lipid peroxidation). nih.gov In a murine model of hyperoxia-induced lung injury, LSF inhibited increases in TNF-α, IL-1β, and IL-6 in the lungs, reduced lung edema, and improved survival. physiology.org

Antioxidant and Oxidative Stress Regulatory Activities

LSF exhibits direct antioxidant properties and the ability to regulate oxidative stress. patsnap.com A key mechanism is the inhibition of lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cellular injury. patsnap.comkarger.comnih.gov In models of sepsis and hyperoxia-induced lung injury, LSF treatment was shown to reduce markers of oxidative damage. nih.govphysiology.org For instance, in mice exposed to hyperoxia, LSF decreased the circulating levels of oxidized free fatty acids. physiology.org This suggests that LSF protects tissues not only by reducing inflammation but also by mitigating direct oxidative damage. patsnap.com

Impact on Cellular Metabolic Pathways and Function

Preclinical research indicates that LSF can significantly influence cellular and systemic metabolic pathways, particularly those related to lipid and glucose metabolism.

In healthy human volunteers, LSF administration caused a rapid, significant, and prolonged decrease in serum-free fatty acids, with a corresponding increase in serum triglycerides. nih.gov These effects on lipid metabolism persisted long after the compound was cleared from the plasma, suggesting a unique and lasting impact on metabolic regulation. nih.gov

In the context of cellular bioenergetics, LSF has been shown to protect pancreatic β-cells from damage induced by pro-inflammatory cytokines. nih.gov This protective effect is achieved by promoting mitochondrial metabolism, restoring insulin (B600854) secretion, maintaining mitochondrial membrane potential, and preserving cell viability. nih.gov Furthermore, in a mouse model of obesity, LSF was found to alleviate cardiac inflammation and injury by improving pancreatic β-cell function and insulin sensitivity, and by directly upregulating the cardiac AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis. nih.gov

Improvement of Mitochondrial Bioenergetics

Scientific literature available through targeted searches does not provide specific data regarding the direct effects of 1-(6-Hydroxyhexyl)-3,7-dimethylxanthine on the improvement of mitochondrial bioenergetics.

Regulation of Glucose-Induced Cellular Alterations

There is a lack of specific information in the available research on the direct role of this compound in the regulation of glucose-induced cellular alterations. While methylxanthines as a class may modulate glucose metabolism, specific actions of this compound have not been detailed in the reviewed sources. nih.gov

Anti-fibrotic and Anti-proliferative Effects on Fibroblasts

While direct studies on the anti-fibrotic effects of this compound are limited, significant research has been conducted on its parent compound, pentoxifylline (B538998). These studies provide context for the potential activities of its metabolites. In vitro studies on normal human adult skin fibroblasts have shown that pentoxifylline inhibits cellular proliferation in a concentration-dependent manner.

Furthermore, pentoxifylline was found to reduce the synthesis of key extracellular matrix components. Fibroblasts treated with the compound produced sub-normal amounts of collagen, glycosaminoglycans (GAGs), and fibronectin. Conversely, these fibroblasts exhibited double the collagenase activity compared to untreated cells. This suggests a dual mechanism of reducing fibrosis: decreasing the production of fibrotic molecules and increasing the activity of enzymes that break them down. These effects on proliferation and synthesis were not due to cellular toxicity.

Table 1: Effects of Pentoxifylline (Parent Compound) on Human Dermal Fibroblasts

| Biological Effect | Finding |

|---|---|

| Fibroblast Proliferation | Concentration-dependent reduction |

| Collagen Synthesis | Reduced production |

| Glycosaminoglycan (GAG) Synthesis | Reduced production |

| Fibronectin Synthesis | Reduced production |

| Collagenase Activity | Increased activity (doubled) |

Other Investigated Biological Activities (e.g., Neuroprotection, Erythrocyte Deformability, Platelet Modulation)

The neuroprotective potential of this compound is primarily inferred from studies of its parent compound, pentoxifylline. Pentoxifylline has demonstrated neuroprotective properties that are thought to be linked to its anti-inflammatory and antioxidant actions. glowm.com It is suggested that these effects may help protect against cerebrovascular dysfunction by reducing inflammation and promoting blood flow. scispace.com Specifically, pentoxifylline has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, which plays a role in neuroinflammatory processes. glowm.com

The effect of this compound on the deformability of red blood cells (RBCs) has been directly investigated. In a study utilizing ektacytometry, a technique to measure RBC deformability, red blood cells from both normal volunteers and patients with sickle cell disease were incubated with varying concentrations of the compound. The results demonstrated that this compound had no effect on RBC deformability at any concentration or incubation time period studied. ovid.com This finding indicates that the hemorheologic effects of the parent drug, pentoxifylline, may not be mediated by this particular metabolite's influence on the flexibility of erythrocytes. ovid.com

Direct investigation into this compound (also referred to as metabolite M1) has revealed significant effects on platelet function. The compound, along with its R- and S-enantiomers, was found to inhibit ADP-induced platelet aggregation in human whole blood in a concentration-dependent manner. scispace.comovid.comlu.se In these in vitro studies, the R-M1 enantiomer was identified as the most potent inhibitor, followed by the racemic mixture (rac-M1), the S-M1 enantiomer, and then the parent compound, pentoxifylline. ovid.comlu.se While the effects on ATP-release induced by aggregation were less pronounced, the order of potency remained similar. ovid.comlu.se These findings suggest that this compound actively contributes to the anti-platelet effects observed after the administration of pentoxifylline. ovid.comlu.se

Table 2: Investigated Biological Activities of this compound and its Parent Compound

| Activity | Compound Studied | Key Research Finding | Reference |

|---|---|---|---|

| Neuroprotection | Pentoxifylline (Parent Compound) | Exhibits neuroprotective effects, possibly via anti-inflammatory (TNF-alpha inhibition) and blood flow-promoting actions. | glowm.comscispace.com |

| Erythrocyte Deformability | This compound | No effect on red blood cell deformability was observed in vitro. | ovid.com |

| Platelet Modulation | This compound (M1) | Significantly inhibits ADP-induced platelet aggregation in a concentration-dependent manner. | scispace.comovid.comlu.se |

Molecular Target Interactions: Receptor Binding and Enzyme Inhibition Studies of 1 6 Hydroxyhexyl 3,7 Dimethylxanthine Analogues

Adenosine (B11128) Receptor Affinity and Antagonism

Xanthine (B1682287) derivatives, including the parent compound of this analogue, theobromine (B1682246) (3,7-dimethylxanthine), are well-established antagonists of adenosine receptors (ARs). nih.gov These receptors, which include the A₁, A₂ₐ, A₂ₒ, and A₃ subtypes, are integral to various physiological processes. The antagonism of these receptors by methylxanthines like caffeine (B1668208) and theophylline (B1681296) is responsible for many of their pharmacological effects. nih.gov Simple alkylxanthines typically exhibit micromolar affinity for adenosine receptors. nih.gov

The structural modifications on the xanthine core, particularly at the N1, N3, and N7 positions, significantly influence the affinity and selectivity for different AR subtypes. Studies on various mono-substituted and di-substituted xanthines have shown that substitution at the N1 position is a critical determinant of affinity for all AR subtypes. nih.gov For instance, replacing the methyl groups at the N1 and N3 positions with longer alkyl chains, such as n-propyl groups, can substantially increase potency, particularly at the A₁ receptor. nih.gov

While specific affinity (Kᵢ) values for 1-(6-Hydroxyhexyl)-3,7-dimethylxanthine are not extensively documented in publicly available literature, the affinity of related xanthine analogues provides a basis for understanding its potential receptor interaction profile. The presence of a long hydroxyalkyl chain at the N1 position suggests a potential for significant interaction within the receptor binding pocket. The table below presents the affinity of several key xanthine analogues for rat A₁ and A₂ₐ adenosine receptors, illustrating the impact of substitutions on receptor binding.

| Compound | A₁ Receptor Affinity (Kᵢ, nM) | A₂ₐ Receptor Affinity (Kᵢ, nM) |

|---|---|---|

| Theophylline (1,3-dimethylxanthine) | 11,000 | 4,000 |

| Caffeine (1,3,7-trimethylxanthine) | 21,000 | 13,000 |

| Paraxanthine (1,7-dimethylxanthine) | 23,000 | 15,000 |

| 1,3-Dipropyl-8-(p-hydroxyphenyl)xanthine | 2.9 | Not Reported |

Phosphodiesterase Enzyme Inhibition Profiles

A primary mechanism of action for many xanthine derivatives is the non-selective inhibition of phosphodiesterase (PDE) enzymes. nih.gov These enzymes are responsible for the hydrolysis of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, xanthine analogues increase the intracellular concentrations of these second messengers, leading to a cascade of downstream cellular effects. nih.gov

Pentoxifylline (B538998), a close structural analogue of this compound that features a 5-oxohexyl chain at the N1 position, is known to act as a non-selective phosphodiesterase inhibitor. nih.govnih.gov This inhibition of PDE leads to increased levels of cAMP. nih.gov The primary metabolite of pentoxifylline is 1-(5-hydroxyhexyl)-3,7-dimethylxanthine, which differs from the subject compound by only a single methylene (B1212753) group in the side chain. Given this structural similarity, this compound is anticipated to exhibit a similar profile of non-selective PDE inhibition. However, a detailed inhibitory profile, including IC₅₀ values against specific PDE isozymes for this compound, is not well-defined in the available literature. The general effect of xanthine analogues is a broad-spectrum inhibition across multiple PDE families.

| Compound / Analogue | Enzyme Target | Reported Activity |

|---|---|---|

| General Xanthine Derivatives | Phosphodiesterases (Non-selective) | Inhibition, leading to increased intracellular cAMP. nih.gov |

| Pentoxifylline (Analogue) | Phosphodiesterases (Non-selective) | Inhibition of membrane-bound PDE, increasing cAMP. nih.gov |

Modulation of Other Enzyme Activities (e.g., Acetyl CoA, Xanthine Oxidase, Peroxidase)

Beyond adenosine receptors and phosphodiesterases, xanthine derivatives have been investigated for their effects on a range of other enzyme systems.

Acetylcholinesterase (AChE)

While direct modulation of enzymes involved in Acetyl Coenzyme A (Acetyl CoA) metabolism by this class of compounds is not prominently reported, studies have investigated the effects of xanthine analogues on acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine (B1216132). The analogue pentoxifylline has been shown to be an inhibitor of human acetylcholinesterase (hAChE). nih.govresearchgate.net This inhibition is selective for AChE over butyrylcholinesterase (BuChE). nih.govresearchgate.net This suggests that xanthine derivatives with bulky N1 substituents can interact with the catalytic and peripheral anionic sites of the AChE enzyme. nih.gov

| Compound (Analogue) | Enzyme Target | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Pentoxifylline | Human Acetylcholinesterase (hAChE) | 6.60 µM nih.govresearchgate.net |

| Caffeine | Human Acetylcholinesterase (hAChE) | 7.25 µM nih.govresearchgate.net |

Xanthine Oxidase (XO)

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. mdpi.com The xanthine core structure itself is a substrate for this enzyme. Consequently, derivatives such as this compound could potentially act as substrates, competitive inhibitors, or modulators of XO activity. While numerous heterocyclic compounds have been developed as potent XO inhibitors for conditions like hyperuricemia, specific data on the inhibitory potency (e.g., IC₅₀) of N1-hydroxyalkyl substituted theobromine derivatives against xanthine oxidase is limited in the scientific literature.

Peroxidase (POD)

Peroxidases are antioxidant enzymes that catalyze oxidation reactions using hydrogen peroxide. biotechrep.ir Research has demonstrated that methylxanthines, such as caffeine and theophylline, can act as inhibitors of peroxidase activity. biotechrep.irresearchgate.net Kinetic studies have indicated that these molecules function as un-competitive inhibitors of the enzyme. biotechrep.irresearchgate.net This suggests that they bind to the enzyme-substrate complex. Given that this compound shares the same methylxanthine core, it may possess similar inhibitory properties against peroxidase.

| Compound | Enzyme Target | Inhibitory Concentration (IC₅₀) | Inhibition Constant (Kᵢ) | Mechanism |

|---|---|---|---|---|

| Caffeine | Peroxidase (POD) | 0.6 mM biotechrep.irresearchgate.net | 0.08 mM researchgate.net | Un-competitive biotechrep.irresearchgate.net |

| Theophylline | Peroxidase (POD) | 0.55 mM biotechrep.irresearchgate.net | 0.045 mM researchgate.net | Un-competitive biotechrep.irresearchgate.net |

Preclinical Pharmacokinetics and Metabolism of 1 6 Hydroxyhexyl 3,7 Dimethylxanthine Analogues

Disposition Kinetics in In Vitro and Animal Models (Absorption, Distribution, Elimination)

There is currently no specific data on the absorption, distribution, and elimination of 1-(6-hydroxyhexyl)-3,7-dimethylxanthine from in vitro or animal studies. The pharmacokinetic parameters of related methylxanthines, such as caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246), are well-documented, showing that they are generally well-absorbed and distribute throughout the body. nih.gov However, the introduction of a 6-hydroxyhexyl side chain on the this compound molecule significantly alters its physicochemical properties, making direct extrapolation of data from other xanthines unreliable.

Biotransformation Pathways and Metabolite Characterization

The metabolic fate of this compound has not been elucidated. While the biotransformation of simpler methylxanthines involves N-demethylation and C8-hydroxylation catalyzed by cytochrome P450 enzymes, particularly CYP1A2, the metabolic pathways for this more complex analogue are unknown. nih.govresearchgate.net The presence of the long hydroxyhexyl side chain introduces potential sites for additional metabolic reactions, such as oxidation or conjugation, which would need to be investigated to characterize its metabolites.

Hepatic First-Pass Metabolism

Information regarding the hepatic first-pass metabolism of this compound is not available. The extent of first-pass metabolism can significantly influence the bioavailability of a drug and is dependent on its chemical structure and the metabolic enzymes in the liver and gut wall. wikipedia.orgnih.govnih.gov Without experimental data, it is impossible to determine whether this compound undergoes significant first-pass metabolism.

Enantiomeric Interconversion and Metabolism

There is no information available on the potential for enantiomeric interconversion and metabolism of this compound. This aspect of its metabolism would only be relevant if the compound is chiral and administered as a racemic mixture or as a single enantiomer.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation in Preclinical Species

Due to the lack of in vitro and in vivo pharmacokinetic data, no physiologically based pharmacokinetic (PBPK) models for this compound in preclinical species have been developed. PBPK modeling is a powerful tool for predicting the pharmacokinetic behavior of a compound, but it requires a substantial amount of experimental data for model development and validation.

Structure Activity Relationship Sar Studies for 1 6 Hydroxyhexyl 3,7 Dimethylxanthine Analogues

Correlating Structural Variations with Biological Efficacy and Potency

The biological efficacy and potency of xanthine (B1682287) derivatives are intricately linked to their structural characteristics. Modifications at various positions on the xanthine ring system can dramatically alter the compound's pharmacological profile, primarily through their influence on interactions with adenosine (B11128) receptors and phosphodiesterases (PDEs).

Key structural variations and their impact on activity include:

Substitution at the N1 position is considered crucial for high affinity and selectivity towards adenosine receptors.

Substitution at the N3 position has been shown to enhance the bronchodilator effect of these compounds.

Increasing the chain length of alkyl groups at the N1 and N3 positions generally increases the potency of the compounds towards both adenosine receptors and PDEs.

Combined substitutions at the N1, N3, and C8 positions are often the most promising for developing compounds with selective potency for subtypes of adenosine receptors.

These correlations are fundamental in guiding the design of new analogues with tailored biological activities, whether for enhancing central nervous system stimulation, bronchodilation, or other therapeutic effects.

Stereochemical Impact on Pharmacological Profile

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of a drug's pharmacological profile. Molecules that are mirror images of each other, known as enantiomers, can exhibit profoundly different biological activities. mdpi.com This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. mdpi.com

For a chiral drug, one enantiomer may fit perfectly into a receptor's binding site and elicit a strong therapeutic effect, while the other enantiomer may bind weakly or not at all. In some cases, the "inactive" enantiomer is not merely inert but can contribute to undesirable side effects or even antagonize the action of the active enantiomer. The two enantiomers of a chiral drug can also differ significantly in their absorption, distribution, metabolism, and excretion (ADME), leading to distinct pharmacokinetic profiles.

While specific enantioselectivity studies for 1-(6-hydroxyhexyl)-3,7-dimethylxanthine analogues are not extensively detailed in the literature, the principles of stereochemistry dictate that if chiral centers are present in its analogues, the individual stereoisomers could have varied biological and pharmacological activities. mdpi.comgoogle.com Therefore, the separation and individual testing of stereoisomers is a vital step in the development of chiral xanthine derivatives to ensure optimal therapeutic benefit and safety.

Influence of Side Chain Modifications on Activity

Modifications to the side chain, particularly at the N1 position of the xanthine scaffold, have a significant impact on the resulting compound's activity and metabolic stability. The nature of this side chain can influence the molecule's solubility, its ability to cross biological membranes, and its affinity for target receptors.

For instance, in the related compound pentoxifylline (B538998), which possesses a 1-(5-oxohexyl) side chain, this moiety is a key site of metabolism. Altering this chain can change the drug's metabolic fate. Research has shown that increasing the length of alkyl side chains at the N1 and N3 positions can enhance the potency of xanthine derivatives as adenosine receptor antagonists and PDE inhibitors. Furthermore, the introduction of different functional groups onto the side chain can fine-tune the electronic and steric properties of the molecule, leading to improved interaction with its biological target. Semisynthetic methylxanthines with modified side chains have been shown to be more potent than caffeine (B1668208) in modulating intracellular calcium levels.

| Modification Type | Position | Observed Effect | Potential Implication |

|---|---|---|---|

| Increased Alkyl Chain Length | N1, N3 | Increased potency towards adenosine receptors and PDEs | Enhanced binding affinity |

| Introduction of Oxo Group (e.g., Pentoxifylline) | N1 | Becomes a primary site for metabolism | Altered pharmacokinetic profile |

| General Side Chain Alterations | N1, N3 | Modulation of intracellular calcium levels | Changes in signal transduction pathways |

Xanthine Core Substitutions and their Functional Implications

Direct substitution on the bicyclic xanthine core is a powerful strategy for modulating the pharmacological properties of its derivatives. Each position on the purine (B94841) ring system offers a unique opportunity to influence the compound's interaction with various biological targets. The functional implications of these substitutions are often position-dependent.

Substitutions at the nitrogen atoms (N1, N3, N7, N9) and the C8 carbon have been extensively studied:

N1-Substitution: Generally considered essential for generating adenosine antagonism.

N3-Substitution: Augments bronchodilator properties. When combined with N1 substitution, it can further enhance potency at adenosine receptors.

N7-Substitution: Tends to decrease both adenosine receptor affinity and bronchodilator potency, although some N7-substituted derivatives are reported to have bronchodilator activity.

C8-Substitution: This position is critical for potency and selectivity. Substitution at C8, particularly with aryl or cycloalkyl groups, significantly increases adenosine antagonism. Combining C8 substitution with modifications at N1 and N3 is a highly effective strategy for creating potent and selective adenosine receptor antagonists.

N9-Substitution: Generally results in decreased affinity for adenosine receptors.

These structure-activity relationships allow for the rational design of xanthine derivatives with specific functional profiles, such as selectivity for different adenosine receptor subtypes or enhanced phosphodiesterase inhibition.

| Position of Substitution | General Functional Implication | Example Effect |

|---|---|---|

| N1 | Crucial for adenosine receptor affinity | Generates adenosine antagonism |

| N3 | Enhances bronchodilator effects | Increases potency when combined with N1 substitution |

| N7 | Decreases receptor affinity and potency | Reduces adenosine antagonism |

| C8 | Significantly increases potency and selectivity | Combined with N1/N3 substitutions, enhances adenosine receptor affinity |

| N9 | Decreases receptor affinity | Reduces adenosine antagonism |

Analytical Methodologies for Research and Preclinical Characterization of 1 6 Hydroxyhexyl 3,7 Dimethylxanthine Analogues

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Chiral Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of 1-(6-Hydroxyhexyl)-3,7-dimethylxanthine and its related compounds from complex mixtures like biological fluids. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govlcms.cz

Method development for xanthine (B1682287) derivatives often involves optimizing the stationary phase, mobile phase composition, and particle size of the column packing to achieve the best resolution in the shortest time. lcms.cz For instance, a study detailing the determination of pentoxifylline (B538998) and its metabolites in human plasma used a 5-micron LiChrospher 100 RP-18 column. nih.gov The separation was achieved using an isocratic mobile phase consisting of water, dioxane, and acetonitrile (B52724) (87:6.5:6.5, v/v/v), acidified with 0.5% acetic acid. nih.gov Another approach for simultaneous quantitation in rat plasma employed an Imtakt Cadenza® CD-C18 column with an isocratic mobile phase of 0.1% formic acid in water and methanol (B129727) (20:80, v/v). mdpi.com

While less common for this specific achiral molecule, chiral chromatography is a critical technique for separating stereoisomers (enantiomers) of chiral xanthine derivatives. pensoft.netnih.gov This is essential because enantiomers can exhibit different pharmacological and toxicological properties. Chiral separations are typically achieved using chiral stationary phases (CSPs) that interact differently with each enantiomer. pensoft.netnih.gov For example, a chiral RP-HPLC method was successfully developed for a newly synthesized xanthine-based hydrazide-hydrazone, demonstrating the capability to separate and identify possible enantiomers. pensoft.netpensoft.net

| Parameter | Method 1 nih.gov | Method 2 mdpi.com | Method 3 researchgate.net |

|---|---|---|---|

| Column | LiChrospher 100 RP-18 (5 µm) | Imtakt Cadenza® CD-C18 (100 x 3 mm, 3 µm) | Ace phenyl column |

| Mobile Phase | Water:Dioxane:Acetonitrile (87:6.5:6.5, v/v/v) + 0.5% Acetic Acid | 0.1% Formic Acid in Water:Methanol (20:80, v/v) | 5 mM Ammonium Acetate Buffer:Acetonitrile (60:40, v/v) |

| Flow Rate | Not Specified | 0.2 mL/min | 1 mL/min |

| Detection | UV at 275 nm | MS/MS | MS/MS |

| Retention Time (for Lisofylline) | Not Specified | 2.72 min | Not Specified |

Spectroscopic and Mass Spectrometric Identification and Quantification Methods

Spectroscopic methods, particularly UV-Vis spectrophotometry, provide a fundamental approach for the detection and quantification of xanthine derivatives. These compounds typically exhibit strong absorbance in the UV range, with a maximum absorbance (λmax) around 275 nm, which is often used for detection in HPLC systems. nih.govsphinxsai.com

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is the gold standard for both identification and highly sensitive quantification. ijpsjournal.comresearchgate.net This hyphenated technique offers superior specificity and sensitivity compared to UV detection alone. nih.gov In LC-MS/MS analysis, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting ions are fragmented, and specific fragment ions (product ions) are monitored, providing a high degree of certainty in identification and quantification. mdpi.comnih.gov

For the simultaneous quantification of pentoxifylline and its metabolites, including 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (lisofylline), an LC-MS/MS method was developed using ESI in positive ion mode. mdpi.com The retention time for lisofylline was 2.72 minutes. mdpi.com The use of high-resolution mass spectrometry (HRMS) is also vital in metabolite identification, as it provides precise mass measurements that help in determining the elemental composition of unknown metabolites. researchgate.net

Development and Validation of Bioanalytical Methods for Biological Matrices

The development and validation of bioanalytical methods are critical for accurately measuring drug and metabolite concentrations in biological matrices like plasma, blood, or urine. ijpsjournal.comijsat.org This process is governed by strict guidelines from regulatory agencies to ensure the reliability and reproducibility of the data. mdpi.comnih.gov

A typical bioanalytical method involves several key stages: sample preparation, chromatographic separation, and detection. iajps.com Sample preparation is crucial for removing interferences from the biological matrix. nih.gov Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.netnih.gov For the analysis of this compound and its parent drug in plasma, both protein precipitation with an organic solvent and selective solid-phase extraction have been successfully used. nih.govnih.gov

Method validation involves assessing several key parameters to demonstrate that the method is suitable for its intended purpose. ijsat.orgmdpi.com These parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com

Accuracy: The closeness of the measured values to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. For an LC-MS/MS method, the linear concentration range for lisofylline in rat plasma was established at 10–5000 ng/mL. mdpi.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. A method for xanthohumol (B1683332) in rat plasma reported an LOQ of 25.73 ng/mL. nih.gov

Recovery: The efficiency of the extraction procedure. Recoveries for pentoxifylline and its metabolites from plasma using SPE have been reported to be around 85%. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov

The successful validation of these methods ensures that the data generated from preclinical and clinical studies are accurate and reliable, forming a solid basis for pharmacokinetic and toxicokinetic assessments. mdpi.comnih.gov

| Parameter | Lisofylline (PTX-M1) |

|---|---|

| Linearity Range (ng/mL) | 10–5000 |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Sample Preparation | Protein Precipitation (with methanol) |

| Matrix | Rat Plasma |

Theoretical and Computational Investigations of 1 6 Hydroxyhexyl 3,7 Dimethylxanthine Analogues

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is instrumental in understanding the interactions between a ligand, such as an analogue of 1-(6-hydroxyhexyl)-3,7-dimethylxanthine, and its protein target at the molecular level.

Research on analogous xanthine (B1682287) derivatives has identified several potential protein targets, including phosphodiesterases (PDEs), adenosine (B11128) receptors, and various kinases like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). plos.orgnih.govrsc.org Docking studies with these targets reveal that the xanthine scaffold typically forms key interactions within the active site.

The 6-hydroxyhexyl side chain of this compound is of particular interest for its potential to form additional hydrogen bonds and hydrophobic interactions within the target's binding pocket, potentially enhancing both affinity and selectivity. The terminal hydroxyl group could act as a hydrogen bond donor or acceptor, further anchoring the ligand in the active site.

Table 1: Representative Molecular Docking Data for Theobromine (B1682246) Analogues

| Analogue | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| T-1-PMPA | EGFR | -22.14 | Met769, Leu694, Val702, Cys773, Leu820 |

| Compound 15a | VEGFR-2 | -23.29 | Cys917, Leu838, Ala864, Leu1033 |

| Compound 15b | VEGFR-2 | -24.74 | Cys917, Leu838, Ala864, Leu1033 |

| ZINC62579975 | PDE9A | -12.59 | Key residues in the active site |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are valuable for predicting the activity of newly designed molecules before their synthesis, thereby saving time and resources. nih.gov

For a series of this compound analogues, a QSAR study would involve calculating a variety of molecular descriptors for each compound. ucsb.edu These descriptors quantify different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. mdpi.com Examples of commonly used descriptors in QSAR studies of related heterocyclic compounds include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic structure of the molecule, such as HOMO and LUMO energies. ucsb.edu

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: LogP, the logarithm of the partition coefficient between n-octanol and water, is a common descriptor for hydrophobicity. nih.gov

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates these descriptors with the experimentally determined biological activity (e.g., IC50 values). nih.gov The predictive power of the QSAR model is assessed using statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds.

Table 2: Example of a QSAR Model for Anticancer Xanthone Derivatives

| Statistical Parameter | Value | Description |

|---|---|---|

| r² | 0.84 | Indicates a good correlation between the descriptors and the biological activity. |

| r²CV | 0.82 | Indicates good predictive accuracy of the model. |

| Significant Descriptors | Dielectric energy, Group count (hydroxyl), LogP, Shape index basic (order 3), Solvent-accessible surface area |

In Silico Approaches for Drug Discovery and Mechanistic Insights

Beyond molecular docking and QSAR, a range of other in silico methods are employed in the discovery and development of novel analogues of this compound. These computational tools provide deeper insights into the potential of these compounds as therapeutic agents.

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov For xanthine derivatives, a pharmacophore model might include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov Such models can be used to screen large virtual libraries of compounds to identify new potential inhibitors.

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based methods, such as pharmacophore screening, or structure-based methods, like molecular docking.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. nih.gov In silico ADMET models can predict the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities before significant resources are invested in its development. researchgate.net For example, computational tools can predict properties like blood-brain barrier penetration, hepatotoxicity, and inhibition of cytochrome P450 enzymes. acs.orgnih.gov

These in silico approaches, when used in an integrated manner, provide a comprehensive understanding of the therapeutic potential of this compound analogues. They can guide the design of new compounds with improved efficacy and safety profiles, and provide valuable mechanistic insights into their mode of action at the molecular level.

Future Directions and Emerging Research Avenues for 1 6 Hydroxyhexyl 3,7 Dimethylxanthine in Academic Research

Expanding Preclinical Therapeutic Applications

The therapeutic potential of methylxanthines has been widely reported, with applications ranging from respiratory to cardiovascular and neurodegenerative diseases. ubi.pt Future academic research should focus on exploring the preclinical utility of 1-(6-Hydroxyhexyl)-3,7-dimethylxanthine in specific disease models, particularly those related to neurodegeneration and inflammation.

Research into phytochemicals and synthetic compounds as inhibitors of cholinesterase enzymes is a key strategy in managing neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Given that other xanthine (B1682287) derivatives have shown neuroprotective effects, a primary avenue of research would be to investigate this compound's efficacy in models of Alzheimer's disease. mdpi.com Key areas of investigation should include its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), modulate neuroinflammation, and prevent the formation of amyloid-β plaques. mdpi.comnih.govmdpi.com

Furthermore, the anti-inflammatory properties of xanthine derivatives are well-documented. Pentoxifylline (B538998), a structurally similar compound, is known to inhibit phosphodiesterases and is used for its effects on blood flow. nih.gov Preclinical studies could therefore explore the potential of this compound in models of chronic inflammatory conditions.

Table 1: Potential Preclinical Research Areas

| Therapeutic Area | Research Focus | Rationale |

|---|---|---|

| Neurodegenerative Diseases | Alzheimer's Disease, Parkinson's Disease | Potential for cholinesterase inhibition, anti-inflammatory effects, and modulation of amyloid-β aggregation. nih.govmdpi.com |

| Inflammatory Conditions | Chronic Obstructive Pulmonary Disease (COPD), Asthma | Xanthines like theophylline (B1681296) are established bronchodilators and anti-inflammatory agents. nih.govresearchgate.net |

| Cardiovascular Disorders | Peripheral Artery Disease | Based on the vasodilatory and hemorheological effects of similar compounds like Pentoxifylline. nih.gov |

Novel Drug Delivery Systems and Formulation Strategies for Research Compounds

A significant hurdle in the development of therapeutic agents, particularly for neurological disorders, is achieving effective delivery to the target site. The physicochemical properties of this compound, influenced by its hydroxyhexyl chain, will be a critical determinant of its ability to cross biological membranes, including the blood-brain barrier. researchgate.net

Future research should investigate novel formulation strategies to enhance the bioavailability and targeted delivery of this compound. The low water solubility of many xanthines can be a limiting factor. researchgate.net Exploring advanced drug delivery systems could overcome these challenges.

Potential strategies for investigation include:

Nanoparticle-based Systems: Encapsulating the compound in lipid-based or polymeric nanoparticles could improve its solubility, stability, and ability to cross the blood-brain barrier. Nanocomposites have been studied as a means to deliver anti-Alzheimer's agents effectively. nih.gov

Prodrug Approaches: Modifying the hydroxyl group on the hexyl chain to create a more lipophilic prodrug could enhance absorption and distribution, with the active compound being released at the target site through enzymatic cleavage.

Complexation: The formation of complexes or double salts can significantly enhance the solubility of methylxanthines, as seen with theophylline's formulation into aminophylline. researchgate.net

In-depth Mechanistic Elucidation of Biological Pathways

The biological effects of xanthines are typically attributed to two primary mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes. researchgate.net A crucial area of future research is to determine the precise molecular targets of this compound and elucidate its impact on downstream signaling pathways.

Adenosine Receptor Antagonism: Naturally occurring methylxanthines like caffeine (B1668208) and theophylline are non-selective adenosine receptor antagonists. researchgate.netnih.gov Research should aim to characterize the binding affinity and selectivity of this compound across the four adenosine receptor subtypes (A1, A2A, A2B, and A3). The substitution at the N-1 position can significantly alter this selectivity. nih.gov This is critical because A1 and A2A receptors, in particular, play key roles in neuronal function and neurodegenerative processes. mdpi.com

Phosphodiesterase (PDE) Inhibition: Inhibition of PDEs leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which mediate various physiological effects, including smooth muscle relaxation and reduced inflammation. nih.gov It is important to profile the inhibitory activity of the compound against various PDE isoenzymes to understand its potential for specific therapeutic effects, such as bronchodilation (PDE4 inhibition) or cardiovascular actions (PDE3 inhibition).

Other Potential Pathways: Research should also remain open to novel mechanisms. This could include investigating effects on intracellular calcium mobilization, histone deacetylase (HDAC) activation, or other pathways that may be influenced by its unique chemical structure. researchgate.netmedchemexpress.com

Table 2: Primary Molecular Targets for Mechanistic Studies

| Molecular Target | Biological Effect of Modulation | Relevance to Xanthines |

|---|---|---|

| Adenosine A1 Receptor | Inhibition of neurotransmitter release | Key target for CNS stimulant effects. mdpi.com |

| Adenosine A2A Receptor | Modulation of dopamine (B1211576) signaling, inflammation | Implicated in Parkinson's disease and neuroinflammation. mdpi.com |

| Phosphodiesterases (PDEs) | Increased cAMP/cGMP, smooth muscle relaxation, anti-inflammatory effects | Primary mechanism for theophylline in asthma treatment. nih.govresearchgate.net |

| Cholinesterases (AChE/BChE) | Increased acetylcholine (B1216132) levels | Therapeutic target for Alzheimer's disease. mdpi.com |

Comparative Pharmacological Profiling with Other Xanthine Derivatives

To understand the unique potential of this compound, it is essential to conduct comparative studies against well-characterized xanthines. The parent molecule, theobromine (B1682246) (3,7-dimethylxanthine), has significantly less CNS activity than caffeine or theophylline, possibly due to its physicochemical properties. researchgate.net The addition of the 1-(6-hydroxyhexyl) group is expected to alter lipophilicity and interaction with biological targets.

Comparative profiling should include:

Caffeine (1,3,7-trimethylxanthine): A non-selective adenosine antagonist with prominent CNS stimulant effects. nih.gov

Theophylline (1,3-dimethylxanthine): Used primarily for respiratory diseases, with a narrower therapeutic index. nih.gov

Theobromine (3,7-dimethylxanthine): The parent compound, with weaker adenosine receptor antagonism and CNS activity. researchgate.netnih.gov

Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine): A close structural analog used as a vasodilator, providing a benchmark for potential vascular effects. nih.gov

Table 3: Comparative Profile of Key Xanthine Derivatives

| Compound | Structure | Primary Known Mechanisms | Key Therapeutic Areas |

|---|---|---|---|

| Caffeine | 1,3,7-trimethylxanthine | Adenosine Receptor Antagonist nih.gov | CNS Stimulant |

| Theophylline | 1,3-dimethylxanthine | PDE Inhibitor, Adenosine Antagonist researchgate.net | Asthma, COPD nih.gov |

| Theobromine | 3,7-dimethylxanthine | Weak Adenosine Antagonist nih.gov | Limited clinical use; found in cocoa. |

| Pentoxifylline | 1-(5-oxohexyl)-3,7-dimethylxanthine | PDE Inhibitor, Anti-inflammatory nih.gov | Peripheral Artery Disease |

| This compound | this compound | To be determined | To be determined |

Q & A

Basic: What are the established synthesis routes for 1-(6-Hydroxyhexyl)-3,7-dimethylxanthine, and how are they validated?

Answer:

Synthesis typically involves alkylation of xanthine derivatives. A common approach is reacting 3,7-dimethylxanthine with 6-hydroxyhexyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Validation employs HPLC purity analysis (>98% by reverse-phase chromatography) and structural confirmation via ¹H/¹³C NMR (e.g., hydroxyhexyl proton signals at δ 3.5–3.7 ppm) . For reproducibility, researchers should optimize reaction time (12–24 hrs) and temperature (60–80°C), monitoring intermediates via TLC.

Table 1: Synthesis Optimization Parameters

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Reaction Temperature | 50–90°C | 70°C | 78 |

| Solvent | DMF, DMSO, AcCN | DMF | 82 |

| Base | K₂CO₃, NaH, Et₃N | K₂CO₃ | 85 |

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Assign hydroxyhexyl protons (δ 1.4–1.6 ppm for CH₂ groups) and xanthine aromatic protons (δ 7.8–8.1 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 267.1452 (calculated for C₁₃H₂₂N₄O₃).

- HPLC : Use C18 columns with mobile phase (MeCN:H₂O, 60:40) for purity >98% .

Advanced: How can conflicting data on its adenosine receptor binding affinity be resolved?

Answer: Contradictions in IC₅₀ values (e.g., A₁ vs. A₂A receptor selectivity) may arise from assay conditions (e.g., cell lines, radioligand concentration). To resolve:

Standardize Assays : Use uniform protocols (e.g., CHO-K1 cells, [³H]NECA ligand).

Control for Metabolites : Test stability in assay buffer via LC-MS to rule out degradation .

Meta-Analysis : Compare datasets using statistical frameworks (e.g., random-effects models) to identify outliers .

Advanced: What factorial design approaches optimize structure-activity relationship (SAR) studies?

Answer: A 2³ factorial design evaluates variables:

- Factors : Alkyl chain length (6–8 carbons), substituent position (N1 vs. N3), solvent polarity.

- Responses : Binding affinity (A₁/A₂A), solubility (logP).

Example Setup :

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Chain Length | 6 | 8 |

| Substituent Position | N1 | N3 |

| Solvent | DMSO | EtOH |

Analyze interactions using ANOVA to identify synergistic effects (e.g., longer chains in polar solvents improve solubility but reduce affinity) .

Methodological: How to integrate molecular docking with experimental pharmacokinetic data?

Answer:

Docking Simulations : Use AutoDock Vina to model binding to A₁ receptors (PDB: 6D9H). Validate with free-energy perturbation (FEP) calculations.

In Vivo Correlation : Compare predicted logP (Schrödinger QikProp) with experimental plasma clearance rates. Adjust hydration parameters in simulations if discrepancies exceed 15% .

Advanced: What strategies enhance aqueous solubility without compromising bioactivity?

Answer:

- Prodrug Design : Introduce phosphate esters at the hydroxyhexyl group, cleaved in vivo by phosphatases.

- Co-Solvent Systems : Test cyclodextrin inclusion complexes (e.g., HP-β-CD) via phase-solubility studies.

Table 2: Solubility Enhancement Strategies

| Strategy | Solubility (mg/mL) | Bioactivity Retention (%) |

|---|---|---|

| HP-β-CD Complex | 12.4 | 92 |

| PEGylation | 8.9 | 85 |

| Salt Formation | 10.2 | 78 |

Data Analysis: How to address inconsistencies in receptor binding assay replicates?

Answer:

- Error Source Analysis : Quantify instrument variability (e.g., plate reader calibration) and biological variance (e.g., cell passage number) .

- Robust Statistical Tests : Apply Grubbs’ test to exclude outliers (α=0.05) and use Bayesian hierarchical models to pool replicate data .

Mechanistic: What in vitro models best elucidate its metabolic pathways?

Answer:

- Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at C8).

- CYP450 Inhibition Assays : Test CYP3A4/2D6 interactions using fluorogenic substrates (e.g., Vivid® assays) .

Advanced Synthesis: How to apply Design of Experiments (DoE) to maximize yield?

Answer:

A Box-Behnken design optimizes three factors:

- Variables : Catalyst loading (0.5–1.5 mol%), temperature (60–80°C), reaction time (8–16 hrs).

- Response Surface Model : Predicts optimal yield (82%) at 1.0 mol% catalyst, 72°C, 12 hrs .

Validation: What are best practices for validating analytical methods in stability studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.